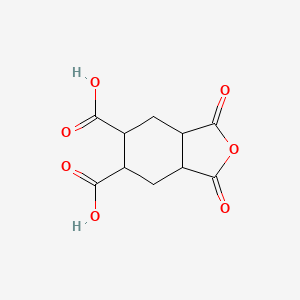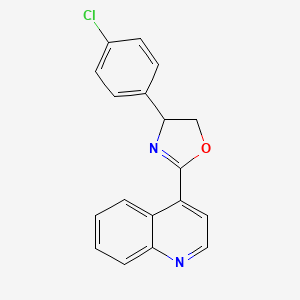
4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a unique combination of a chlorophenyl group, a quinoline moiety, and a dihydrooxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Cyclization to Form the Dihydrooxazole Ring: The final step involves the cyclization of the intermediate product to form the dihydrooxazole ring. This can be achieved through a reaction with an appropriate reagent such as ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of substituted quinoline and oxazole derivatives.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is used as a probe to study biological processes and molecular interactions due to its ability to bind to specific proteins and enzymes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In medicinal applications, it may interact with cellular receptors to modulate signaling pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrothiazole: Similar structure but contains a thiazole ring instead of an oxazole ring.
4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydroimidazole: Contains an imidazole ring instead of an oxazole ring.
4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydropyrazole: Contains a pyrazole ring instead of an oxazole ring.
Uniqueness
4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole is unique due to its specific combination of a chlorophenyl group, a quinoline moiety, and a dihydrooxazole ring. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry, materials science, and chemical biology.
Propriétés
Formule moléculaire |
C18H13ClN2O |
|---|---|
Poids moléculaire |
308.8 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-2-quinolin-4-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H13ClN2O/c19-13-7-5-12(6-8-13)17-11-22-18(21-17)15-9-10-20-16-4-2-1-3-14(15)16/h1-10,17H,11H2 |
Clé InChI |
KQVFSCNQXVYISP-UHFFFAOYSA-N |
SMILES canonique |
C1C(N=C(O1)C2=CC=NC3=CC=CC=C23)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


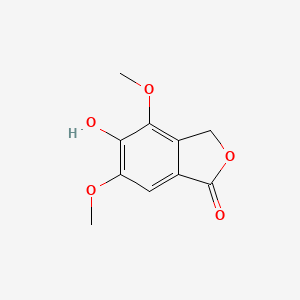
![Bis[3-(phenylimino)butyrophenonato]copper](/img/structure/B12875270.png)
![2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole](/img/structure/B12875274.png)
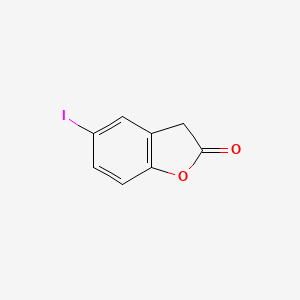
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxamide](/img/structure/B12875284.png)

![5-Isoxazoleacetic acid, 3-[1,1'-biphenyl]-4-yl-4,5-dihydro-](/img/structure/B12875298.png)
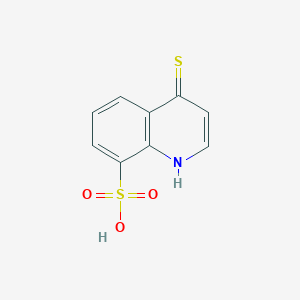
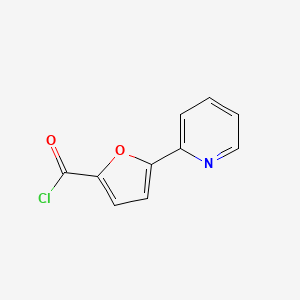
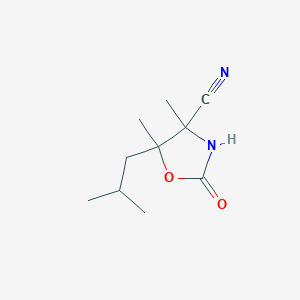
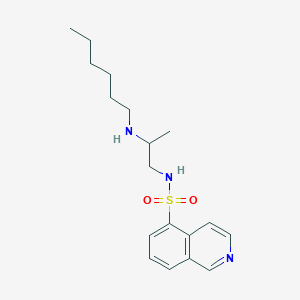
![Sodium 4-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylate](/img/structure/B12875342.png)

